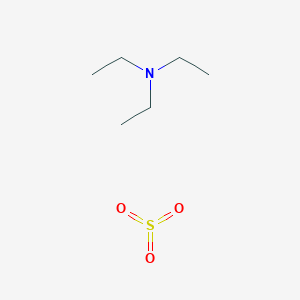

N,N-diethylethanamine; sulfur trioxide

Übersicht

Beschreibung

N,N-Diethylethanamine (NDEA) is an organic compound belonging to the class of amines. It is a colorless liquid with a strong odor and is soluble in water and alcohol. NDEA is commonly used as a reagent in chemical synthesis, as a catalyst, and as an intermediate in the production of sulfur trioxide. It is also used as an antioxidant in food and pharmaceuticals and as a fuel additive.

Wissenschaftliche Forschungsanwendungen

Sulfation of Polysaccharides

N,N-diethylethanamine, when used with sulfur trioxide, has applications in the sulfation of polysaccharides, a process critical in synthesizing biologically active heparan sulfate mimetics. Sulfation reactions require controlled conditions due to the highly acidic character of sulfur trioxide. Introducing basic components like N,N-diethylethanamine helps in maintaining controlled and nondestructive sulfation, crucial for preserving the integrity of sensitive molecular structures (Papy-Garcia et al., 2005).

Analytical Method for Active Sulfur Trioxide Estimation

N,N-diethylethanamine sulfur trioxide complex (TEA-SO3) serves as an essential sulfating agent in various chemical syntheses. The quality of TEA-SO3 determines the availability of active sulfur trioxide in the reaction. Developing accurate, precise, and robust analytical methods for estimating the active sulfur trioxide and sulfuric acid in TEA-SO3 is vital for ensuring the quality of the reagent and the success of the sulfation reactions. Such methods involve hydrolysis of the complex under controlled conditions and subsequent titration techniques (Ahirrao et al., 2022).

Reaction with Perfluoro-2-azapropene and Trifluoromethyl Isocyanate

Sulfur trioxide reacts with specific compounds such as perfluoro-2-azapropene and trifluoromethyl isocyanate, leading to the formation of other chemical entities. The reaction mechanism and the resulting products are of interest in various chemical research applications, emphasizing the reactivity and versatility of sulfur trioxide in chemical synthesis (Gontar' et al., 1978).

Catalytic Sulfur (VI) Oxide Decomposition

Sulfur trioxide plays a role in catalytic sulfur (VI) oxide decomposition, an oxygen-generating reaction crucial in specific hydrogen-generating chemical process heat plants. Understanding the reaction mechanisms, catalyst composition, and optimization of this process is vital for operational efficiency and safety in high-temperature nuclear reactors and other related applications (Brown & Revankar, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

N,N-Diethylethanamine; sulfur trioxide, also known as Sulfur trioxide-triethylamine complex, is an organic sulfur compound . It primarily targets organic compounds in chemical reactions, acting as a catalyst and a high-activity sulfate group donor .

Mode of Action

The complex interacts with its targets by facilitating reactions such as acylation, esterification, and amide formation . It acts as a catalyst, speeding up these reactions without being consumed in the process .

Biochemical Pathways

It’s known that the compound plays a crucial role in organic synthesis, catalyzing multiple reactions

Pharmacokinetics

It’s known that the compound is stable at room temperature and exists as a solid . Its boiling point is 90.5°C at 760 mmHg, and it has a vapor pressure of 56.1mmHg at 25°C . These properties may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the facilitation of various organic reactions. As a catalyst, it speeds up these reactions, leading to the efficient production of desired products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is corrosive and can produce toxic gases at high temperatures . Therefore, it should be stored at 2-8°C and handled with appropriate protective equipment . It should also be kept away from water, oxygen, and other oxidizing agents to prevent violent reactions .

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278539 | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761-01-3 | |

| Record name | 761-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur Trioxide - Triethylamine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)